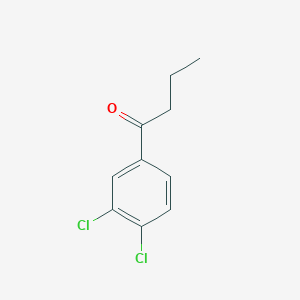

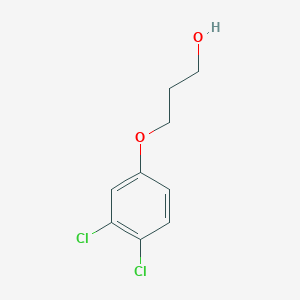

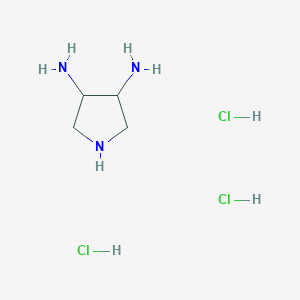

![molecular formula C15H25NO4 B1338213 1-(叔丁氧羰基氨基甲基)-螺[2.5]辛烷-1-羧酸 CAS No. 724773-53-9](/img/structure/B1338213.png)

1-(叔丁氧羰基氨基甲基)-螺[2.5]辛烷-1-羧酸

描述

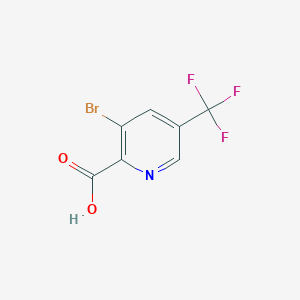

“1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis .

Synthesis Analysis

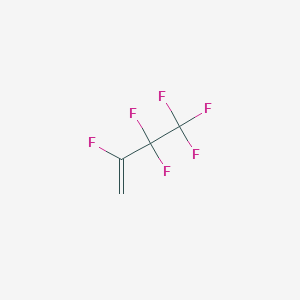

The synthesis of such compounds often involves the protection and deprotection of the amine functional group. The Boc group is commonly used for this purpose. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro[2.5]octane ring and the Boc group. When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable. In the example of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the Boc group and the spiro[2.5]octane ring. The Boc group can be removed using TFA, which makes the amine group available for further reactions .科学研究应用

羧化研究

在羧化领域,科赫-哈夫羧化过程已被用于一系列化合物,包括螺[2.5]辛烷。这些研究揭示了空间因素对羧化过程的影响,突出了由于空间限制,螺[2.5]辛烷中环丙烷环的优先打开 (Peters & Bekkum, 2010)。

合成应用

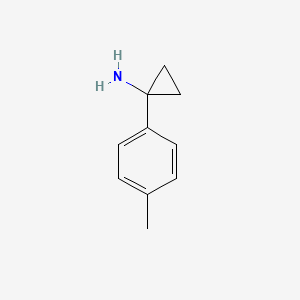

已经投入大量工作来合成异丙隆的螺环丙烷化类似物,展示了 1-(叔丁氧羰基氨基甲基)-螺[2.5]辛烷-1-羧酸衍生物在创建具有潜在生物活性的复杂有机结构中的效用 (Brackmann, Es-Sayed, & Meijere, 2005)。

氧化和功能化

关于带有环丙基部分的烃类的氧官能化研究表明,甲基(三氟甲基)二噁四环氧烷可用于包括螺[2.5]辛烷在内的化合物的直接氧官能化,展示了一种选择性氧化烃类的方法 (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003)。

环加成反应

由某些螺[2.5]辛烷衍生物的热解产生的 α-氧代酮与席夫碱反应生成螺化合物,说明了该支架在促进环加成反应中的多功能性 (Tsuno, Kondo, & Sugiyama, 2006)。

新型合成路线

已经开发出从相关的螺[2.5]辛烷衍生物开始合成螺[吲哚-3,4'-哌啶]-2-酮的便利合成路线,显示出构建复杂杂环结构的潜力 (Freund & Mederski, 2000)。

安全和危害

未来方向

属性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPJTABRARMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。